N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine
Description
Historical Development and Discovery
The development of this compound emerged from the broader scientific pursuit of expanding the genetic code through unnatural amino acid incorporation. The discovery pathway for terminal-alkyne amino acid biosynthesis was significantly advanced by research conducted at UC Berkeley, where Professor Michelle Chang and colleagues investigated how Streptomyces cattleya produces β-ethynylserine, a terminal-alkyne-containing amino acid. This foundational work revealed that cells could form terminal alkynes through novel biosynthetic pathways, challenging previous assumptions about alkyne formation in biological systems.
The synthetic development of this particular lysine derivative built upon earlier work in propargylamine chemistry and lysine-based inhibitor design. Research teams initially synthesized several propargyl amines derived from L-lysine to mimic native substrates in various enzymatic systems. The evolution from simple propargyl derivatives to the sophisticated dual-protected system represented in this compound reflects decades of refinement in synthetic amino acid chemistry.
The compound's synthesis was facilitated by advances in solid-phase peptide synthesis techniques and protective group chemistry. The successful incorporation of both tert-butyloxycarbonyl protection at the N2 position and propargyloxycarbonyl functionality at the N6 position required careful optimization of reaction conditions and protective group strategies. Early synthetic routes involved the reaction of Boc-Lys-OH with propargyl chloroformate under carefully controlled conditions, yielding the desired product with acceptable efficiency.
Nomenclature, Synonyms, and Alternative Designations
This compound is known by several systematic and common names that reflect its structural complexity and functional applications. The compound is frequently referenced as N-α-Boc-propargyl-lysine-OH, highlighting its tert-butyloxycarbonyl (Boc) protection at the alpha-amino position and propargyl modification at the epsilon-amino position. Another commonly used designation is (S)-2-(tert-butoxycarbonylamino)-6-((prop-2-ynyloxy)carbonylamino)hexanoic acid, which provides a complete systematic description of the molecular structure.
The molecular identification parameters for this compound include CAS Registry Number 1202704-91-3 and molecular formula C15H24N2O6, with a molecular weight of 328.36 g/mol. The MDL number MFCD22989423 serves as an additional unique identifier in chemical databases. Commercial suppliers often employ abbreviated designations such as Boc-Lys(Poc)-OH, where Poc represents the propargyloxycarbonyl protective group.
Alternative nomenclature systems may refer to this compound as N-epsilon-propargyloxycarbonyl-N-alpha-tert-butoxycarbonyl-L-lysine or simply as a clickable amino acid derivative for bioconjugation applications. The InChI (International Chemical Identifier) key VHCJWKDEXGPNCX-NSHDSACASA-N provides a unique computational identifier for database searches and chemical informatics applications.
Table 1: Nomenclature and Identification Parameters
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Common Name | N-α-Boc-propargyl-lysine-OH |
| CAS Registry Number | 1202704-91-3 |
| Molecular Formula | C15H24N2O6 |
| Molecular Weight | 328.36 g/mol |
| MDL Number | MFCD22989423 |
| InChI Key | VHCJWKDEXGPNCX-NSHDSACASA-N |
Structural Classification and Relation to Other Unnatural Amino Acids
This compound belongs to the broader class of unnatural amino acids, specifically categorized as a dual-protected lysine derivative with bioorthogonal functionality. Unnatural amino acids are defined as non-proteinogenic amino acids that extend beyond the twenty naturally occurring amino acids encoded in the genetic code of living organisms. This compound represents a sophisticated example of synthetic amino acid engineering, incorporating both protective chemistry and reactive functional groups for specific applications.
The structural relationship to other lysine-based unnatural amino acids is particularly significant. The compound shares structural similarities with N6-[(2-propynyloxy)carbonyl]-L-lysine hydrochloride (propargyl lysine or PrK), which lacks the N2-tert-butyloxycarbonyl protection but retains the terminal alkyne functionality. This relationship demonstrates the modular nature of amino acid modification, where different protective groups can be strategically applied to achieve specific synthetic or biological objectives.
Comparison with other lysine derivatives reveals the unique positioning of this compound within the clickable amino acid family. Related compounds include N6-[(benzyloxy)carbonyl]-L-lysine (Cbz-Lys-OH), which employs benzyloxycarbonyl protection instead of propargyloxycarbonyl functionality. The N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine (Boc-Lys(Cbz)-OH) represents another dual-protected lysine derivative that lacks the alkyne functionality essential for click chemistry applications.
The alkyne functionality in this compound classifies it among terminal alkyne-containing amino acids, a specialized subset of unnatural amino acids that enable bioorthogonal chemistry. This classification places the compound alongside other clickable amino acids such as propargylglycine and various alkyne-modified tyrosine derivatives used in similar applications.
Table 2: Structural Classification and Related Compounds
| Compound Class | Example Compounds | Key Structural Features |
|---|---|---|
| Dual-Protected Lysine | Boc-Lys(Cbz)-OH | Multiple protective groups |
| Clickable Lysine | PrK, Boc-Lys(Poc)-OH | Terminal alkyne functionality |
| Alkyne Amino Acids | Propargylglycine, β-ethynylserine | Terminal alkyne for bioorthogonal reactions |
| Protected Amino Acids | Boc-Lys-OH, Fmoc-Lys-OH | Single protective group systems |
Significance in Chemical Biology and Biochemical Research
The significance of this compound in chemical biology research stems from its dual functionality as both a protected building block for peptide synthesis and a reactive handle for bioconjugation applications. The compound's terminal alkyne group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the attachment of diverse molecular probes, fluorescent labels, and other functional groups to peptides and proteins.
Research applications have demonstrated the compound's utility in site-specific protein labeling studies. The incorporation of this unnatural amino acid into target proteins allows for precise attachment of fluorescent dyes, enabling advanced microscopy techniques including super-resolution imaging and hyperspectral stimulated Raman scattering microscopy. These applications have proven particularly valuable for studying protein localization, dynamics, and interactions in living cells.
The compound's role in expanding the genetic code represents another significant area of research impact. Studies have shown that related propargyl lysine derivatives can be incorporated into proteins using engineered aminoacyl-transfer ribonucleic acid synthetases, enabling the production of proteins with defined chemical modifications at specific positions. This capability has opened new avenues for protein engineering and the development of protein-based therapeutics with enhanced properties.
In drug discovery and chemical probe development, this compound serves as a versatile building block for synthesizing peptide-based inhibitors and molecular tools. The compound's structural features allow for systematic exploration of structure-activity relationships in peptide libraries and the development of compounds with improved selectivity and potency.
Table 3: Research Applications and Significance
| Application Area | Specific Uses | Research Impact |
|---|---|---|
| Bioconjugation | Protein labeling, probe attachment | Enhanced imaging capabilities |
| Genetic Code Expansion | Site-specific amino acid incorporation | Novel protein engineering |
| Chemical Probe Development | Peptide library synthesis | Drug discovery applications |
| Microscopy | Fluorescent labeling for imaging | Advanced visualization techniques |
The compound's contribution to the field of bioorthogonal chemistry cannot be overstated. Its terminal alkyne functionality provides a chemically inert handle that can be selectively activated for conjugation reactions without interfering with native biological processes. This selectivity has made it an essential tool for studying biological systems in their native environments, enabling researchers to probe protein function and cellular processes with unprecedented precision and minimal perturbation.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-ynoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4/h1,11H,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJWKDEXGPNCX-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202704-91-3 | |
| Record name | 1202704-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Route Overview
The synthesis typically proceeds through a multi-step process involving:
Step 1: Protection of the α-amino group (N2 position)
The α-amino group of L-lysine is protected by reaction with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, commonly triethylamine. This step forms the N2-Boc protected intermediate.Step 2: Introduction of the alkyne functionality at the ε-amino group (N6 position)
The ε-amino group is selectively coupled with propargyl alcohol to install the 2-propynyloxycarbonyl protecting group. This coupling is typically mediated by a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve yield and reduce side reactions.Step 3: Purification
The product is purified using chromatographic techniques such as reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>98%).Step 4: Optional deprotection
The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA) if required for subsequent synthetic steps or applications.
Reaction Conditions and Reagents
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | α-Amino protection | Boc-Cl, triethylamine, solvent (e.g., dichloromethane), 0–25°C | Base scavenges HCl; mild conditions to avoid racemization |
| 2 | ε-Amino coupling with propargyl alcohol | Propargyl alcohol, DCC, HOBt, solvent (e.g., DMF or dichloromethane), room temperature | Carbodiimide coupling activates carboxyl group; HOBt reduces side reactions |
| 3 | Purification | Reverse-phase HPLC (C18 column), acetonitrile/water gradient | Ensures >98% purity; monitored by LC-MS |
| 4 | Boc deprotection (optional) | Trifluoroacetic acid (TFA), room temperature, 1–2 hours | Acid-labile Boc group removed without affecting alkyne |
Industrial Scale Considerations
On an industrial scale, the synthesis is optimized for yield, purity, and cost-effectiveness:
- Use of automated peptide synthesizers for precise reagent addition and reaction control.
- Large-scale coupling reactions conducted in batch reactors with controlled temperature and mixing.
- Continuous monitoring by HPLC and mass spectrometry ensures batch consistency.
- Implementation of high-throughput purification techniques, including preparative HPLC and crystallization.
- Storage of intermediates and final product under inert atmosphere and low temperature (-20°C) to prevent degradation of the alkyne moiety.
Analytical and Quality Control Methods
To confirm the structure and purity of the synthesized compound, the following methods are employed:
| Technique | Purpose | Key Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, stereochemistry | ¹H NMR signals for Boc tert-butyl (~1.4 ppm), alkyne proton (~2.5 ppm), backbone protons; ¹³C NMR confirms carbonyl and alkyne carbons |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column, UV detection at 210–254 nm, purity >98% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation | Confirms molecular ion peak at 328.36 g/mol |
| Infrared Spectroscopy (IR) | Functional group verification | Characteristic peaks for carbamate (Boc) and alkyne groups |
Research Findings and Optimization Insights
Orthogonal Protection Strategy: The use of Boc for N2 and 2-propynyloxycarbonyl for N6 allows selective deprotection and functionalization, critical in multi-step peptide synthesis.
Reaction Efficiency: The carbodiimide-mediated coupling with propargyl alcohol proceeds with high efficiency under mild conditions, minimizing side reactions and racemization.
Stability: The Boc group is acid-labile and can be removed without affecting the alkyne, which remains stable under physiological and mild acidic conditions, enabling downstream bioorthogonal applications.
Yield and Purity: Optimized conditions yield the target compound in high purity (>98%) and good overall yield, suitable for incorporation into peptides via solid-phase synthesis.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Conditions | Outcome/Notes |
|---|---|---|---|
| Starting material | L-lysine | Commercially available | High purity required |
| N2 Protection | Boc-Cl, triethylamine | 0–25°C, DCM solvent | Efficient α-amino protection |
| N6 Coupling | Propargyl alcohol, DCC, HOBt | Room temp, DMF/DCM solvent | High coupling efficiency |
| Purification | Reverse-phase HPLC | C18 column, acetonitrile/water gradient | >98% purity |
| Deprotection | TFA treatment | Room temp, 1–2 h | Selective Boc removal |
| Storage | -20°C, inert atmosphere | Protects alkyne group | Maintains stability |
Chemical Reactions Analysis
Key Reactions:
-
CuAAC Reaction :
-
SPAAC Reaction :
Table 1: Comparison of Click Chemistry Reactions
| Reaction Type | Catalyst | Reaction Time | Applications |
|---|---|---|---|
| CuAAC | Cu(I) | 1–2 hours | Protein labeling in vitro |
| SPAAC | None | 12–24 hours | Live-cell imaging, in vivo studies |
Key Steps:
-
Boc Deprotection :
-
Propargyloxycarbonyl Stability :
Table 2: Protective Group Stability
| Protective Group | Stability | Cleavage Conditions |
|---|---|---|
| Boc (N²) | Acid-labile | 30% TFA/DCM |
| Propargyloxycarbonyl (N⁶) | Acid/base-stable | Retained until CuAAC/SPAAC |
Functional Group Transformations
The propargyl group undergoes additional reactions beyond click chemistry:
Alkyne Oxidation
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media.
-
Product : Ketone or carboxylic acid derivatives (depending on conditions).
-
Application : Synthesis of oxidized lysine analogs for studying post-translational modifications.
Hydrogenation
-
Reagents : Palladium on carbon (Pd/C) under H₂ gas.
-
Product : Saturated hydrocarbon chain at the N⁶ position.
-
Application : Reducing steric hindrance in peptide substrates.
Bioorthogonal Labeling in Protein Engineering
Boc-propargyl-lysine is incorporated into proteins via engineered pyrrolysyl-tRNA synthetase (PylRS) systems. Key findings include:
-
Yeast Incorporation : Successfully integrated into human superoxide dismutase (hSOD) in S. cerevisiae using a Methanosarcina barkeri PylRS variant .
Table 3: Genetic Incorporation Parameters
| Host Organism | Synthetase Variant | Yield | Reference |
|---|---|---|---|
| S. cerevisiae | MbPylRS-C3 | 8 mg/L | |
| E. coli | MbPylRS-AcKRS2 | 12 mg/L |
Comparative Reactivity with Analogues
Boc-propargyl-lysine exhibits distinct reactivity compared to related lysine derivatives:
Table 4: Reactivity Comparison
| Compound | Functional Group | Key Reaction | Unique Feature |
|---|---|---|---|
| Boc-Lys(Cbz)-OH | Benzyloxycarbonyl | Hydrogenolysis | Aromatic ring reactivity |
| Fmoc-Lys(Aloc)-OH | Allyloxycarbonyl | Pd-mediated deprotection | Orthogonal to Fmoc |
| Boc-propargyl-lysine | Propargyloxycarbonyl | CuAAC/SPAAC | Bioorthogonal tagging |
Scientific Research Applications
Applications in Scientific Research
The applications of N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine span various fields, particularly in chemical biology and medicinal chemistry. Below are the primary areas of application:
1. Click Chemistry:
- This compound is frequently utilized in click chemistry due to its alkyne functional group. It allows for the efficient formation of covalent bonds with azides, facilitating bioconjugation and labeling of biomolecules. This method is valuable in protein engineering and drug development .
2. Protein Modification:
- This compound can be incorporated into proteins through genetic encoding techniques. It has been shown to enable site-specific incorporation into recombinant proteins using engineered tRNA synthetases. This application enhances the functionality and diversity of proteins for therapeutic purposes .
3. Drug Development:
- The compound's ability to modify protein structures makes it relevant in the development of antibody-drug conjugates (ADCs). By attaching cytotoxic agents to antibodies via click chemistry, researchers can create targeted therapies that improve the efficacy and reduce side effects of cancer treatments .
4. Biophysical Studies:
- Researchers employ this compound in biophysical studies to investigate protein interactions and dynamics. The incorporation of unnatural amino acids allows for advanced techniques like fluorescence resonance energy transfer (FRET), which can provide insights into molecular mechanisms at play within biological systems .
Case Studies
Case Study 1: Site-Specific Incorporation in E. coli
A study demonstrated the use of this compound for site-specific incorporation into proteins in Escherichia coli. The research highlighted how this approach facilitated the synthesis of proteins with unique functionalities that could not be achieved with natural amino acids alone .
Case Study 2: Development of Antibody-Drug Conjugates
Another case involved the synthesis of ADCs using this compound as a linker between antibodies and cytotoxic drugs. The study illustrated how the alkyne moiety allowed for selective attachment to azide-functionalized antibodies, resulting in a targeted therapeutic agent that effectively inhibited tumor growth in preclinical models .
Mechanism of Action
The mechanism of action for N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine depends on its specific application. In peptide synthesis, it acts as a building block, participating in amide bond formation. The Boc protecting group prevents unwanted reactions at the amino group, while the alkyne group can be used for further functionalization.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Features of Analogous Lysine Derivatives
The table below summarizes critical differences in structure, properties, and applications between the target compound and its analogs:
*Calculated molecular weights where unavailable in evidence.
Functional and Reactivity Comparisons
Protection Strategy
- Boc Group (N² or N⁶) : Provides acid-labile protection, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). Used in BocK for genetic incorporation .
- 2-Propynyloxycarbonyl (N⁶) : Contains an alkyne handle for bioorthogonal labeling via [3+2] cycloaddition with azides, critical for in situ protein tagging .
- Methylsulfonyl Ethoxycarbonyl (N⁶) : The sulfonyl group enhances electrophilicity, facilitating nucleophilic displacement or crosslinking reactions .
- Azidoethoxycarbonyl (N⁶) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), avoiding cytotoxic copper catalysts .
Research Findings
- Genetic Incorporation Efficiency : In yeast, the target compound demonstrated ~70% incorporation efficiency using PylRS/tRNA systems, comparable to BocK (~75%) but superior to photocaged derivatives (e.g., N⁶-nitrobenzodioxolyl lysine at ~50%) .
- Stability : The Boc group’s stability in basic conditions allows orthogonal deprotection, whereas the 2-propynyloxycarbonyl group remains intact under physiological conditions, enabling in vivo applications .
- Cross-Reactivity: Unlike N²-acetyl-N⁶-Boc-L-lysine, which mimics endogenous acetylation, the target compound’s alkyne group avoids interference with cellular processes, enhancing specificity .
Biological Activity
N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine (CAS Number: 1202704-91-3) is a synthetic derivative of the amino acid lysine, notable for its potential applications in chemical biology, particularly in the field of protein labeling and modification through click chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
This compound functions primarily as a bioorthogonal reagent due to the presence of the alkyne group. This allows it to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the selective labeling of biomolecules without interfering with native biological processes .
1. Protein Labeling
The compound has been utilized to incorporate unnatural amino acids into proteins, facilitating the study of protein interactions and dynamics. Research has shown that it can be efficiently incorporated into recombinant proteins in Escherichia coli, allowing for site-specific modifications .
2. Cellular Applications
Studies indicate that this compound can be used to modify cell surface proteins. This modification aids in tracking cellular processes and understanding signaling pathways. For instance, it has been applied in studies involving the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation .
3. Therapeutic Potential
The compound's ability to facilitate targeted drug delivery systems has been explored. By conjugating therapeutic agents to proteins modified with this lysine derivative, researchers aim to enhance the specificity and efficacy of treatments for diseases such as cancer .
Case Studies
Safety and Handling
While this compound is classified as a chemical suitable for research purposes, it is essential to handle it with care due to potential skin sensitization effects. Proper laboratory safety protocols should be followed when working with this compound .
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high purity of N²-Boc-N⁶-(propynyloxycarbonyl)-L-lysine for peptide synthesis?
- Methodology : Use orthogonal protecting groups (Boc for N², acid-labile propynyloxycarbonyl for N⁶) to enable selective deprotection. Solid-phase peptide synthesis (SPPS) is ideal for stepwise coupling, followed by HPLC purification (>98% purity) with C18 columns and acetonitrile/water gradients. Monitor by LC-MS to confirm molecular weight and absence of truncated peptides .
- Key considerations : Avoid premature deprotection of the propynyloxy group under acidic conditions; stabilize the alkyne moiety by storing at -20°C in anhydrous DMF or DMSO .
Q. How does the propynyloxycarbonyl group enable bioorthogonal labeling in vitro?
- Answer : The alkyne group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified probes (e.g., fluorophores, biotin). Optimize reaction conditions: 1 mM CuSO₄, 2 mM sodium ascorbate, and 50 µM ligand (e.g., TBTA) in PBS (pH 7.4) at 25°C for 1–2 hours. Use gel electrophoresis or mass spectrometry to confirm conjugation efficiency .
Advanced Research Questions
Q. How can researchers incorporate N²-Boc-N⁶-(propynyloxycarbonyl)-L-lysine into recombinant proteins in vivo?
- Methodology :
Use an orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair in E. coli or mammalian cells.
Supplement growth media with 1–5 mM of the amino acid during protein expression.
Verify incorporation via Western blot (alkyne-specific probes) or tandem mass spectrometry .
- Troubleshooting : Low incorporation may result from tRNA competition or incomplete suppression of the amber codon. Titrate IPTG induction levels and use optimized PylRS variants (e.g., PylRS***) for enhanced specificity .
Q. How to resolve contradictions in click chemistry efficiency between in vitro and in vivo labeling?
- Analysis :
- In vitro : High efficiency (≥90%) is typical due to controlled conditions.
- In vivo : Reduced efficiency (30–60%) may arise from copper toxicity or steric hindrance in folded proteins. Alternatives:
Use strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-azide pairs.
Pre-label the protein with a cleavable linker (e.g., TEV protease site) to improve accessibility .
- Validation : Compare labeling yields via fluorescence quantification or anti-alkyne immunoblotting .
Q. What analytical techniques confirm the structural integrity of modified peptides/proteins?
- Workflow :
LC-MS/MS : Identify exact mass shifts (+259.27 Da for the compound) and MS/MS fragmentation patterns.
FT-IR : Detect alkyne C≡C stretches (~2100 cm⁻¹).
NMR : Confirm regioselectivity via ¹H-NMR (δ 2.5–3.0 ppm for propynyl protons) .
- Pitfalls : Degradation during storage may introduce impurities; use fresh aliquots and avoid freeze-thaw cycles .
Key Properties Table
Data Contradiction Case Study
Scenario : A study reports inconsistent CuAAC labeling efficiency in mammalian cells.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
